Lipophilicity Trend by Chain Length
The lipophilicity of the free base, 1-decylpiperazine, measured as the octanol-water partition coefficient (LogP), is 3.30 . This value is substantially higher than that of 1-butylpiperazine (LogP = 0.96) and 1-octylpiperazine (LogP = 2.52), and lower than that of 1-dodecylpiperazine (LogP = 4.08) [1]. The C10 decyl chain provides an intermediate lipophilicity, balancing aqueous solubility and hydrophobic interactions crucial for membrane penetration in biological systems or adsorption in material applications.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 3.30 (1-decylpiperazine free base) |
| Comparator Or Baseline | 1-butylpiperazine (0.96), 1-octylpiperazine (2.52), 1-dodecylpiperazine (4.08) |
| Quantified Difference | Target is ~2.3 units more lipophilic than C4, ~0.8 units more than C8, and ~0.8 units less than C12. |
| Conditions | Calculated/experimental octanol-water partition coefficient (LogP). |
Why This Matters
This precise lipophilicity determines the compound's ability to cross biological membranes or adsorb onto hydrophobic surfaces, directly impacting its utility as a drug intermediate or corrosion inhibitor.
- [1] YYBY. 1-Dodecylpiperazine. Product Data. Accessed 2025. View Source
